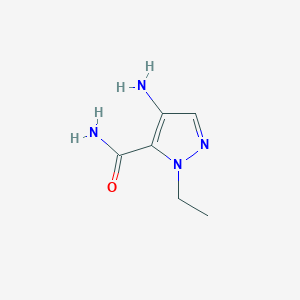

4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Übersicht

Beschreibung

4-amino-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C6H10N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 4-amino-1-ethyl-1H-pyrazole-5-carboxamide exhibits notable anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the anticancer effects observed in various studies:

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Induces apoptosis |

| HepG2 | 10 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 5 | Reduces viability |

In a detailed investigation, it was found that the compound enhances caspase-3 activity, leading to morphological changes indicative of apoptosis in cancer cells.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. A study highlighted its effectiveness compared to traditional anti-inflammatory drugs like diclofenac, suggesting its potential for developing new anti-inflammatory therapies .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways and cancer progression. Its mechanism involves binding to active sites of enzymes, blocking substrate access, and thereby inhibiting their activity. This interaction is crucial for its therapeutic potential in treating diseases characterized by inflammation and uncontrolled cell growth .

Industrial Applications

In addition to its medicinal uses, this compound has applications in the development of agrochemicals and dyes. Its unique structure allows it to function as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of pyrazole derivatives on cancer cells, finding that 4-amino-1-ethyl-1H-pyrazole significantly inhibited the growth of HepG2 and HeLa cells with effective IC50 values. The results indicate its potential for therapeutic use in oncology .

Case Study 2: Anti-inflammatory Mechanism

In a detailed investigation into anti-inflammatory mechanisms, the compound was shown to effectively reduce inflammation markers in vitro. This study underscores its potential for developing new anti-inflammatory treatments .

Wirkmechanismus

The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide

- 5-amino-1-methyl-4-ethoxycarbonylpyrazole

- 5-amino-1H-pyrazole-4-carboxamide

Uniqueness

4-amino-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and amino group at the 4-position make it a versatile intermediate for synthesizing various functionalized pyrazole derivatives .

Biologische Aktivität

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which enhances its potential as a therapeutic agent. The molecular formula for this compound is C6H10N4O, and it is noted for its applications in various fields, including cancer therapy and enzyme inhibition.

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and amination. Common solvents used in this process include ethanol and methanol, with acetic acid often acting as a catalyst. The compound's structure allows for various chemical modifications, which can lead to derivatives with enhanced biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, a series of related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. One derivative showed an IC50 value of 19 nM against NCI-H520 lung cancer cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 10h | NCI-H520 | 19 |

| 10h | SNU-16 | 59 |

| 10h | KATO III | 73 |

| Unknown | HeLa | 38.44 |

| Unknown | HepG2 | 54.25 |

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and receptors. It has been shown to bind to the active sites of certain kinases, thus modulating signaling pathways critical for cancer cell proliferation . The compound's ability to irreversibly bind to fibroblast growth factor receptors (FGFRs) makes it a candidate for treating cancers associated with aberrant FGFR activation .

Case Studies

In a notable case study, researchers evaluated the efficacy of a series of pyrazole derivatives against Cryptosporidium parvum, a pathogen responsible for severe diarrhea in children. The study revealed that certain derivatives exhibited potent inhibitory activity in both in vitro and in vivo models, suggesting that modifications to the pyrazole scaffold could yield effective treatments for infectious diseases .

Comparative Analysis

When compared to similar compounds, such as other aminopyrazoles, this compound stands out due to its specific ethyl substitution at the 1-position. This unique feature contributes to its distinct biological properties and enhances its utility as a building block for synthesizing more complex therapeutic agents .

| Compound Name | Unique Features | Primary Activity |

|---|---|---|

| This compound | Ethyl substitution at N1 | Anticancer |

| 5-Amino-1-methylpyrazole | Methyl substitution at N1 | Anticancer |

| 4-Amino-5-phenyldiazole | Phenyl group at N5 | Antiinflammatory |

Eigenschaften

IUPAC Name |

4-amino-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDNICZWXYAZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424522 | |

| Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957513-91-6 | |

| Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.